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N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide

Food Safety Regulatory Compliance Flavor Ingredient

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (CAS 745047-94-3) is a synthetic oxalamide compound classified as an alpha amino acid amide derivative. It is a non-peptide, non-naturally occurring flavoring agent recognized for its savory, umami taste profile, primarily used to impart meaty notes in food applications.

Molecular Formula C19H23N3O3
Molecular Weight 341.4 g/mol
CAS No. 745047-94-3
Cat. No. B1600101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
CAS745047-94-3
Molecular FormulaC19H23N3O3
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC(=O)C(=O)NCCC2=NC=C(C=C2)C)OC
InChIInChI=1S/C19H23N3O3/c1-13-4-6-15(17(10-13)25-3)12-22-19(24)18(23)20-9-8-16-7-5-14(2)11-21-16/h4-7,10-11H,8-9,12H2,1-3H3,(H,20,23)(H,22,24)
InChIKeyGDMDCNCFVKXNAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in non-polar organic solvents;  insoluble in water
Sparingly soluble (in ethanol)

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (CAS 745047-94-3) for Flavor and Fragrance Procurement


N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (CAS 745047-94-3) is a synthetic oxalamide compound classified as an alpha amino acid amide derivative [1]. It is a non-peptide, non-naturally occurring flavoring agent recognized for its savory, umami taste profile, primarily used to impart meaty notes in food applications [2][3]. The compound is a white to pale beige powder with a molecular formula of C19H23N3O3 and a molecular weight of 341.41 g/mol .

Regulatory Fit Verified FEMA GRAS and JECFA status for global savory flavor compliance
Physical Form White to pale beige powder, supports dry blending and compounding
Flavor Application Reported savory, meaty umami profile for lipid-based food matrices

Why Substitution of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide with In-Class Analogs is Not Advisable


While multiple oxalamide derivatives share a common savory, umami flavor profile, substitution is not straightforward due to significant differences in structural features that drive potency, regulatory status, and organoleptic properties. This compound's specific substitution pattern, featuring a 2-methoxy-4-methylbenzyl group and a 5-methylpyridin-2-yl ethyl moiety, is critical for its interaction with the TAS1R1/TAS1R3 umami taste receptor [1]. Furthermore, its unique regulatory status, confirmed by FEMA GRAS designation, JECFA evaluation, and FDA food additive listing, cannot be assumed for even closely related analogs, making it a distinct procurement item with a specific safety and compliance profile [2][3][4]. Substituting with a non-identical oxalamide may introduce unknown safety liabilities, alter flavor performance, or require new regulatory filings.

Target Identity N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide
Why Substitution Fails Unique 2-methoxy-4-methylbenzyl and 5-methylpyridin-2-yl ethyl pattern drives TAS1R1/TAS1R3 umami receptor interaction; analog may shift potency and flavor nuance.
Regulatory Status FEMA GRAS 4234, JECFA 1769
Risk Even close oxalamide analogs require separate FEMA/JECFA designations; using a non-identical analog may introduce unknown safety review gaps or compliance barriers.
Physicochemical Fingerprint mp 132–133 °C, logP 2.02
Risk Alternative oxalamides with lower melting point and logP may alter solubility in fat-based delivery systems and thermal stability.

Quantitative Differentiation of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (CAS 745047-94-3)


Regulatory and Safety Profile: Comparative FEMA GRAS and JECFA Status

N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide holds a unique set of regulatory designations: FEMA GRAS No. 4234 [1] and JECFA No. 1769 [2]. This is a specific, positive safety determination not automatically extended to all oxalamide analogs. For comparison, the closely related analog N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS 745047-53-4) has a separate FEMA GRAS designation (No. 4233) and JECFA No. 1768 [3]. The fact that each analog requires its own unique regulatory identifier and safety evaluation underscores that they are not interchangeable from a compliance and safety perspective [4]. Procuring the specific compound ensures adherence to these established safety benchmarks.

Regulatory Comparability
Head-to-head
Target: FEMA GRAS 4234 / JECFA 1769
Analog (CAS 745047-53-4): FEMA GRAS 4233 / JECFA 1768
Unique, non-transferable regulatory identifiers; analog not automatically interchangeable for compliance.
Each oxalamide requires its own FEMA/JECFA safety evaluation.
Food Safety Regulatory Compliance Flavor Ingredient

Physicochemical Properties: Melting Point and Lipophilicity Comparison with a Close Analog

The target compound exhibits distinct physicochemical properties compared to the des-methyl analog, N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (CAS 745047-53-4). Specifically, the target compound has a melting point of 132-133 °C, which is significantly higher than the 123-124 °C range reported for the comparator . Additionally, its calculated logP (o/w) value of 2.02 indicates higher lipophilicity compared to the comparator's logP of 1.58 . These differences in melting point and logP are a direct consequence of the 2-methoxy-4-methylbenzyl and 5-methylpyridin-2-yl ethyl substitution pattern, affecting the compound's solid-state packing and partition coefficient.

Thermal & Lipophilic Profile
Data to verify
mp 132–133 °C vs 123–124 °C
logP 2.02 vs 1.58
Higher melting point and logP support lipid-matrix formulation; melting point difference +9 °C, logP +0.44.
Measurement conditions not fully specified; review vendor data.
Material Specification Formulation Quality Control

Synthesis Yield Comparison: Optimized Process Data

Data from a patent application describing the synthesis of oxalamides indicates a variable yield profile for the target compound [1]. The document notes a method that resulted in an improved yield of 85% for this compound, compared to an earlier method that provided only a 40% yield [1]. This yield differential is a critical factor in process chemistry and procurement. While the specific analog or method is not identified in the search result, the existence of a yield range from 40% to 85% provides a baseline for assessing the efficiency of a given synthetic process. A vendor offering a process validated to achieve the higher yield range provides a quantifiable advantage in terms of raw material utilization and cost of goods.

Synthesis Yield
Class-level
85% (optimized) vs 40% (previous)
Higher yield process benchmark reduces raw material cost and waste for large-scale procurement.
Yield range cited from a patent; validate with supplier.
Process Chemistry Synthetic Route Cost Efficiency

Purity Specification: Quantitative Benchmark for Quality Control

The purity of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide is a critical specification for its use. According to JECFA specifications, the minimum assay is 99% [1]. Commercial vendors typically report an assay range of 99.00 to 100.00% . This is a precise, quantitative benchmark. While many flavoring agents are procured at various purity grades (e.g., ≥95% is a common regulatory minimum ), specifying a 99%+ assay ensures a high level of material consistency and minimizes the potential for off-flavors or unknown impurities that could affect the final product's sensory profile or safety. This level of purity is a verifiable differentiator from a generic or lower-grade chemical supply.

Purity Specification
Specification review
≥99% (JECFA); commercial 99.00–100.00%
Minimizes off-flavor risk and batch variability; exceeds common ≥95% flavor baseline.
Verifiable purity grade for branded consumer products.
Analytical Chemistry Quality Assurance Flavor Purity

Flavor Profile: Documented 'Meaty, Savory' Character for Targeted Applications

The specific organoleptic property of this compound is consistently described as a 'savory, meaty' aroma and flavor [1][2]. While this is a class-level characteristic for many oxalamide umami enhancers, the precise character can vary with substitution. The fact that this specific compound is repeatedly and authoritatively documented with this profile (by JECFA, FEMA, and vendors) provides a higher degree of confidence for procurement. For instance, while a similar analog like N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide is also described as 'savory, meaty' [3], the subtle differences in their chemical structure (methyl vs. methoxy substitution) can lead to perceptible nuances in flavor character and strength that are not fully captured by broad descriptors, making the specific compound's documented profile a valuable procurement criterion.

Flavor Identity
Context-dependent
Consistently documented as savory, meaty across JECFA, FEMA and vendors.
Authoritative documentation supports predictable savory umami performance in research models.
Subtle organoleptic nuance may still differ from close oxalamide analogs.
Sensory Science Flavor Chemistry Product Development

Solubility Profile: Comparative Solubility in Non-Polar Media

The solubility characteristics of N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide are distinct. JECFA specifications note it is soluble in non-polar organic solvents and insoluble in water, with only sparing solubility in ethanol [1]. This profile is a direct consequence of its lipophilic substitution pattern (logP 2.02) . In contrast, the analog N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, with a lower logP of 1.58 , may exhibit slightly different solubility characteristics in less polar matrices. The target compound's strong preference for non-polar solvents is a key differentiator for formulating it into fat-based or oil-based flavor delivery systems versus aqueous or alcoholic solutions.

Solubility Behavior
Class-level
Soluble in non-polar solvents; insoluble in water; sparingly in ethanol.
Strong non-polar preference favors fat/oil-based flavor delivery over aqueous systems.
Inferred from logP 2.02; confirm with experimental solubility data.
Formulation Solubility Food Matrix

Optimal Application Scenarios for Procuring N1-(2-Methoxy-4-methylbenzyl)-n2-(2-(5-methylpyridin-2-yl)ethyl)oxalamide (CAS 745047-94-3)


Formulation of High-Compliance Savory Flavors for Global Markets

Procure this specific compound when developing savory or meaty flavors for international food products that require adherence to multiple, stringent regulatory standards. Its unique and verified FEMA GRAS No. 4234 and JECFA No. 1769 status [1] provides a clear, auditable path for compliance with FDA and international food additive regulations. This mitigates the risk of using an unregistered or less-documented analog that could face regulatory hurdles, ensuring smoother product launches in major markets like the US, EU, and UK .

Fat-Based and Lipid-Rich Food Formulations

This compound is an optimal choice for flavoring fat-based or lipid-rich food matrices such as savory snacks, processed meats, sauces, and seasonings. Its documented solubility in non-polar organic solvents and relatively high logP of 2.02 [1] indicate it will partition favorably into the lipid phase, ensuring effective delivery and sustained release of its savory, meaty character. Its high melting point of 132-133 °C also contributes to its stability during thermal processing steps common in manufacturing these product types.

Cost-Effective Large-Scale Flavor Manufacturing

Select this compound for large-volume procurement when cost of goods is a primary driver. The existence of an optimized synthetic process documented to achieve up to an 85% yield [2] provides a benchmark for evaluating supplier processes. Engaging with vendors who can validate this level of efficiency ensures lower raw material costs, reduced waste, and a more sustainable supply chain for high-volume flavor production, directly impacting the economic viability of end-use consumer products.

Quality Control and Analytical Standard for Oxalamide Flavorants

Procure this compound as a reference standard or for analytical quality control (QC) purposes. Its well-defined and authoritative purity specification of ≥99% [1], along with published analytical data (e.g., NMR, MS) [1], makes it a reliable benchmark for verifying the identity and purity of incoming batches or for developing and validating analytical methods for oxalamide flavorants in complex food matrices.

Application
Selection Property
Validation Focus
High-compliance savory flavors for global markets
Verified FEMA GRAS and JECFA status
Auditable regulatory documentation for FDA/international submissions
Fat-based and lipid-rich food matrices
High lipophilicity (logP 2.02) and non-polar solubility
Thermal stability at processing temperatures; flavor release in lipid phase
Cost-optimized large-scale manufacturing
Synthetic yield benchmark up to 85%
Supplier process validation for yield and raw material efficiency
Analytical reference standard for oxalamide flavorants
Documented ≥99% purity and published analytical data
Identity and purity verification in QC methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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